2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-7-9-18(10-8-17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJJSDPGILQWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid.
Coupling with Pyrrolidinone: The methoxyphenoxy acetic acid is then coupled with 5-oxo-1-phenylpyrrolidin-3-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.
5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid: Another compound with a methoxyphenoxy group, used in different chemical contexts.
Uniqueness
2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is unique due to its combination of a methoxyphenoxy group and a phenylpyrrolidinyl moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Biological Activity
2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, also known by its CAS number 954627-42-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines phenoxy and pyrrolidine functionalities, which may confer various biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 354.40 g/mol. The structure includes an acetamide functional group, making it a member of the amide class of compounds. Its significant features include:
- Phenoxy Group : Contributes to the compound's solubility and interaction with biological targets.
- Pyrrolidine Moiety : May play a role in modulating neurotransmitter systems.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in metabolic pathways, potentially influencing neurotransmitter systems or exhibiting enzyme inhibition properties.
Therapeutic Potential
Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:
- Antidiabetic Activity : Similar derivatives have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, compounds with related structures demonstrated significant inhibition rates, suggesting that this compound may also possess similar antidiabetic properties .
- Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective effects by modulating neurotransmitter levels, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings suggest that this compound could be a promising candidate for further development in treating metabolic disorders and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
